Cas no 65938-76-3 (6-Methylpyridine-2-sulfonamide)
6-Methylpyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 6-Methylpyridine-2-sulfonamide
- 2-Pyridinesulfonamide,6-methyl-
- 2-Pyridinesulfonamide,6-methyl
- 6-methyl-2-pyridinesulfonamide
- 65938-76-3
- EN300-76130
- Z854066740
- GS1210
- AKOS010113727
- 6-methyl-pyridine-2-sulfonic acid amide
- AMY16268
- DTXSID90356083
- FT-0621217
- A835282
- JJQJVNFFBMYTJK-UHFFFAOYSA-N
- CS-0260851
- SCHEMBL6449500
- DB-026411
-
- MDL: MFCD01928496
- Inchi: 1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
- InChI Key: JJQJVNFFBMYTJK-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C)N=1)(N)(=O)=O
Computed Properties
- Exact Mass: 172.03100
- Monoisotopic Mass: 172.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.347
- Boiling Point: 358.058°C at 760 mmHg
- Flash Point: 170.347°C
- Refractive Index: 1.564
- PSA: 81.43000
- LogP: 1.81850
6-Methylpyridine-2-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
6-Methylpyridine-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002685-250mg |
2-Methylpyridine-6-sulfonamide |
65938-76-3 | 95% | 250mg |
$1038.80 | 2023-09-01 | |
| Alichem | A029002685-500mg |
2-Methylpyridine-6-sulfonamide |
65938-76-3 | 95% | 500mg |
$1819.80 | 2023-09-01 | |
| Alichem | A029002685-1g |
2-Methylpyridine-6-sulfonamide |
65938-76-3 | 95% | 1g |
$2866.05 | 2023-09-01 | |
| Chemenu | CM123488-1g |
6-methylpyridine-2-sulfonamide |
65938-76-3 | 95% | 1g |
$356 | 2021-08-05 | |
| TRC | M642915-10mg |
6-methylpyridine-2-sulfonamide |
65938-76-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M642915-50mg |
6-methylpyridine-2-sulfonamide |
65938-76-3 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M642915-100mg |
6-methylpyridine-2-sulfonamide |
65938-76-3 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM123488-1g |
6-methylpyridine-2-sulfonamide |
65938-76-3 | 95% | 1g |
$332 | 2023-02-18 | |
| eNovation Chemicals LLC | D553626-1g |
6-Methylpyridine-2-sulfonaMide |
65938-76-3 | 97% | 1g |
$860 | 2024-05-24 | |
| Enamine | EN300-76130-0.05g |
6-methylpyridine-2-sulfonamide |
65938-76-3 | 95.0% | 0.05g |
$232.0 | 2025-02-24 |
6-Methylpyridine-2-sulfonamide Suppliers
6-Methylpyridine-2-sulfonamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 6-Methylpyridine-2-sulfonamide
6-Methylpyridine-2-sulfonamide (CAS No. 65938-76-3): A Comprehensive Overview
6-Methylpyridine-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 65938-76-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine sulfonamide class, which is known for its diverse biological activities and potential applications in drug development. The structural features of 6-Methylpyridine-2-sulfonamide make it a valuable scaffold for designing novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.
The molecular structure of 6-Methylpyridine-2-sulfonamide consists of a pyridine ring substituted with a methyl group at the 6-position and a sulfonamide group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The sulfonamide moiety is particularly noteworthy, as it is a common pharmacophore in many drugs due to its ability to form hydrogen bonds and engage in favorable hydrophobic interactions with proteins.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 6-Methylpyridine-2-sulfonamide has emerged as a promising candidate in this context, particularly for its potential role in modulating enzyme activity and receptor binding. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The methyl group at the 6-position of the pyridine ring plays a crucial role in determining the compound's binding affinity and selectivity, making it an attractive starting point for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 6-Methylpyridine-2-sulfonamide is its versatility in drug design. Researchers have leveraged its scaffold to develop compounds with enhanced pharmacological properties. For example, modifications to the sulfonamide group can alter the compound's solubility, metabolic stability, and cell permeability, which are critical factors for drug efficacy and safety. Additionally, the pyridine ring can be further functionalized to introduce additional pharmacophores or to optimize binding interactions with specific biological targets.
The synthesis of 6-Methylpyridine-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in constructing the complex framework of this compound.
Evaluation of 6-Methylpyridine-2-sulfonamide in preclinical studies has revealed intriguing biological activities. In vitro assays have demonstrated its potential as an inhibitor of various enzymes implicated in inflammatory diseases and cancer. Furthermore, animal models have provided insights into its pharmacokinetic profile and therapeutic efficacy. These findings have laid the groundwork for further investigation into its clinical potential and have sparked interest from both academic researchers and pharmaceutical companies.
The growing body of evidence supporting the therapeutic potential of 6-Methylpyridine-2-sulfonamide has prompted several research groups to explore its use in combination therapies. By pairing this compound with other drugs that target different pathways, researchers aim to enhance treatment outcomes and reduce the likelihood of drug resistance. Such combinatorial approaches are particularly relevant in oncology, where resistance mechanisms can complicate treatment strategies.
The chemical properties of 6-Methylpyridine-2-sulfonamide, including its solubility profile and stability under various conditions, also make it an attractive candidate for formulation development. Researchers are investigating different delivery systems to optimize bioavailability and target specificity. For instance, nanotechnology-based formulations have shown promise in enhancing drug delivery efficiency while minimizing side effects.
In conclusion, 6-Methylpyridine-2-sulfonamide (CAS No. 65938-76-3) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a lead molecule in drug discovery efforts. As our understanding of biological pathways expands, it is likely that derivatives of this compound will play an increasingly vital role in addressing some of today's most pressing medical challenges.
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